N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide
Description
N-{6-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxalamide) bridge linking a phenyl group to a hexyloxy chain substituted with a 1,2-benzisothiazol-3-yl 1,1-dioxide moiety.
Properties
IUPAC Name |
N-[6-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]hexyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19(20(26)23-16-10-4-3-5-11-16)22-14-8-1-2-9-15-29-21-17-12-6-7-13-18(17)30(27,28)24-21/h3-7,10-13H,1-2,8-9,14-15H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQCEWDVWKMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCCCCCOC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the oxidation of 1,2-benzisothiazole with suitable oxidizing agents such as hydrogen peroxide or peracids. The resulting 1,1-dioxido-1,2-benzisothiazole is then reacted with a hexyl halide under basic conditions to form the hexyl ether derivative. Finally, the hexyl ether is coupled with phenylethanediamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the oxidation and coupling steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction could produce the corresponding benzisothiazole without the dioxido groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzisothiazole moiety may interact with enzymes or receptors, leading to changes in cellular processes. The hexyl chain and phenylethanediamide group may also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to penetrate cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide
Structural Similarities :
Key Differences :
- Aromatic Substituent : The benzodioxole group in this compound is electron-rich due to its two oxygen atoms, whereas the benzisothiazol 1,1-dioxide in the target compound features a sulfone group, which is strongly electron-withdrawing .
- Metabolic Stability : Benzodioxoles are prone to oxidative metabolism via cytochrome P450 enzymes, whereas sulfones are generally more resistant to metabolic degradation .
Substituted N-Phenylacetamide Derivatives (e.g., Compounds 6a–6c)
Structural Similarities :
Key Differences :
- Amide Type : The target compound uses an ethanediamide (two carbonyl groups), while derivatives like 6a–6c are single-acetamide structures. This difference may influence conformational flexibility and binding affinity .
- Heterocyclic Core : Compounds 6a–6c incorporate a 1,2,3-triazole ring formed via click chemistry, which enables π-π stacking and metal coordination. In contrast, the benzisothiazol sulfone in the target compound offers hydrogen-bonding sulfonyl groups and electronic effects .
- Functionalization : Derivatives such as 6b and 6c include nitro groups on the phenyl ring, introducing strong electron-withdrawing effects absent in the target compound. This may alter redox properties or target selectivity .
Hydroxamic Acids (e.g., Compounds 6–10)
Key Differences :
- Functional Groups : Hydroxamic acids feature an N-hydroxy group, enabling metal chelation (e.g., zinc in metalloenzymes), whereas the target compound’s amide groups lack this capability. This makes hydroxamic acids more suited for applications like histone deacetylase inhibition .
- Electronic Effects : The benzisothiazol sulfone in the target compound may mimic the electron-withdrawing effects of nitro or chloro substituents in hydroxamic acids (e.g., compound 6), but without direct redox activity .
Benzamide Derivatives (e.g., Compound 2g)
Structural Similarities :
Comparative Data Table
Research Findings and Implications
Sulfone vs. Benzodioxole : The sulfone group in the target compound enhances polarity and stability compared to benzodioxole derivatives, making it more suitable for aqueous environments or prolonged biological activity .
Ethanediamide vs. Single Amide : The ethanediamide backbone likely improves binding specificity due to restricted rotation, whereas single amides (e.g., 6a–6c) offer synthetic versatility via click chemistry .
Hydroxamic Acid Limitations : While hydroxamic acids excel in metal chelation, their metabolic instability limits therapeutic utility compared to the target compound’s sulfone and amide design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
